molecular formula C20H24N2O3S B11176592 2-[(benzylsulfonyl)amino]-N-cyclohexylbenzamide

2-[(benzylsulfonyl)amino]-N-cyclohexylbenzamide

Cat. No.: B11176592
M. Wt: 372.5 g/mol
InChI Key: ATDRQPZVKYSRPS-UHFFFAOYSA-N
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Description

2-[(Benzylsulfonyl)amino]-N-cyclohexylbenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzylsulfonyl group, an amide linkage, and a cyclohexyl substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzylsulfonyl)amino]-N-cyclohexylbenzamide typically involves a multi-step process:

    Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride can be synthesized by reacting benzyl alcohol with thionyl chloride.

    Amidation Reaction: The benzylsulfonyl chloride is then reacted with cyclohexylamine to form the intermediate benzylsulfonylamide.

    Coupling with Benzoyl Chloride: Finally, the benzylsulfonylamide is coupled with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfonyl)amino]-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(benzylsulfonyl)amino]-N-cyclohexylbenzamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and sulfonyl groups, which can mimic peptide bonds.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(benzylsulfonyl)amino]-N-cyclohexylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The cyclohexyl group provides hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzylsulfonyl)amino]-N-methylbenzamide
  • 2-[(Benzylsulfonyl)amino]-N-phenylbenzamide
  • 2-[(Benzylsulfonyl)amino]-N-ethylbenzamide

Uniqueness

2-[(Benzylsulfonyl)amino]-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which provides distinct steric and hydrophobic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(benzylsulfonylamino)-N-cyclohexylbenzamide

InChI

InChI=1S/C20H24N2O3S/c23-20(21-17-11-5-2-6-12-17)18-13-7-8-14-19(18)22-26(24,25)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17,22H,2,5-6,11-12,15H2,(H,21,23)

InChI Key

ATDRQPZVKYSRPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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